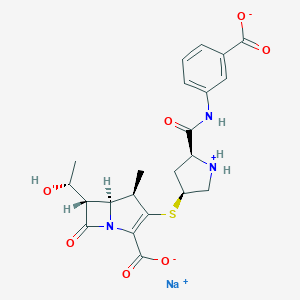

C22H24N3NaO7S

Descripción

Propiedades

Key on ui mechanism of action |

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). In _Escherichia coli_, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preferential binding to PBPs 2 and 3. Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall, thereby inhibiting cell wall synthesis. Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin. Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3. Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ... |

|---|---|

Número CAS |

153773-82-1 |

Fórmula molecular |

C22H24N3NaO7S |

Peso molecular |

497.5 g/mol |

Nombre IUPAC |

sodium (2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-N-(3-carboxyphenyl)pyrrolidine-2-carboximidate |

InChI |

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 |

Clave InChI |

ZXNAQFZBWUNWJM-HRXMHBOMSA-M |

SMILES isomérico |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+] |

SMILES canónico |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+] |

Apariencia |

White or light yellow powder |

melting_point |

230-234 |

Descripción física |

Solid |

Pictogramas |

Health Hazard; Environmental Hazard |

Solubilidad |

2.86e-01 g/L |

Sinónimos |

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt; [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car |

Origen del producto |

United States |

Foundational & Exploratory

Ertapenem Sodium: A Mechanistic Exploration of Bacterial Cell Wall Disruption

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ertapenem is a parenteral, long-acting 1-β-methylcarbapenem antibiotic renowned for its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] Its efficacy stems from a potent and well-defined mechanism of action: the inhibition of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular interactions, downstream cellular consequences, and key resistance pathways that define the relationship between ertapenem and its bacterial targets. We will explore the core mechanism of penicillin-binding protein (PBP) inhibition, the resulting failure of peptidoglycan cross-linking, and the ultimate bactericidal outcome. Furthermore, this document delves into the principal mechanisms of resistance—enzymatic degradation, porin channel loss, and efflux pump overexpression—and outlines the established experimental protocols for investigating these phenomena, offering a comprehensive resource for professionals in antimicrobial research and development.

The Core Mechanism: Targeted Inhibition of Peptidoglycan Synthesis

Like all beta-lactam antibiotics, ertapenem's bactericidal activity is rooted in its ability to disrupt the structural integrity of the bacterial cell wall.[4][5] The primary target of this action is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][6]

Penetration of the Outer Membrane (Gram-Negative Bacteria)

For Gram-negative bacteria, the journey to the target site begins with passive diffusion across the outer membrane. Ertapenem, like other carbapenems, traverses this barrier by passing through hydrophilic outer membrane protein channels, or porins.[7][8] The efficiency of this entry is a critical factor in the drug's overall efficacy and a key vulnerability in the development of resistance.

Covalent Acylation of Penicillin-Binding Proteins (PBPs)

Once in the periplasmic space, ertapenem covalently binds to the active site of PBPs.[7] These enzymes, particularly transpeptidases, are essential for the final steps of peptidoglycan synthesis—specifically, the cross-linking of peptide side chains that gives the cell wall its strength and rigidity.[7][9][10] The beta-lactam ring of ertapenem mimics the D-alanyl-D-alanine residue of the natural PBP substrate.[7] This mimicry facilitates the acylation of a nucleophilic serine residue within the PBP active site, forming a stable, long-lived acyl-enzyme complex.[1] This covalent modification effectively inactivates the enzyme, halting peptidoglycan cross-linking.[5][6]

PBP Binding Specificity

Ertapenem exhibits a strong affinity for multiple essential PBPs, although its specific preferences can vary between bacterial species. This multi-target profile contributes to its potent activity.

-

In Escherichia coli , ertapenem demonstrates a high affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preferential binding to PBPs 2 and 3.[11]

-

In Staphylococcus aureus , ertapenem shows selectivity for PBP2 and has been noted for its preference for PBP1.[12][13][14]

This ability to bind to multiple PBPs is a key attribute. For instance, the synergistic effect observed when combining ertapenem with certain cephalosporins (like cefazolin) against S. aureus is attributed to their complementary PBP binding profiles, where ertapenem targets PBP1 and cefazolin targets PBP2, leading to a more comprehensive blockade of cell wall synthesis.[12][14]

Data Presentation: PBP Binding Affinity of Ertapenem

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of ertapenem for key PBPs in methicillin-susceptible Staphylococcus aureus (MSSA), demonstrating its binding selectivity.

| Target PBP (in S. aureus) | Ertapenem IC₅₀ (µg/mL) |

| PBP1 | 0.2 |

| PBP2 | 0.09 |

| PBP3 | 0.4 |

| PBP4 | 8.8 |

| Data sourced from a study on β-lactam affinities in S. aureus.[13] |

Cellular Consequences of PBP Inhibition

The inactivation of PBPs triggers a cascade of events that are ultimately lethal to the bacterium.

-

Arrest of Cell Wall Synthesis: The immediate consequence is the cessation of peptidoglycan cross-linking. As the cell attempts to grow and divide, it can no longer synthesize a functional, rigid cell wall.[4]

-

Structural Weakening and Osmotic Lysis: The continued activity of bacterial autolytic enzymes, which remodel the cell wall during normal growth, combined with the lack of new, stable peptidoglycan, leads to a progressive weakening of the cell wall.[4][7] This compromised structure cannot withstand the internal osmotic pressure of the cell, resulting in the formation of fragile spheroplasts, cell lysis, and bacterial death.[1][4]

-

Filamentation and Morphological Changes: Inhibition of specific PBPs, such as PBP3 (which is involved in septum formation during cell division), can lead to distinct morphological changes, such as the formation of long, filamentous cells that are unable to divide.

Visualization: Ertapenem's Core Mechanism of Action

Caption: Workflow of ertapenem from cell entry to bactericidal effect.

Mechanisms of Bacterial Resistance to Ertapenem

The clinical utility of ertapenem is threatened by the emergence of resistance, which typically arises from one or a combination of the following mechanisms.[4]

Enzymatic Degradation by Carbapenemases

The most significant mechanism of resistance is the production of beta-lactamase enzymes capable of hydrolyzing carbapenems, known as carbapenemases.[4][15] These enzymes inactivate ertapenem by breaking open its core beta-lactam ring.[16] While ertapenem is stable against hydrolysis by many common penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs), it is vulnerable to dedicated carbapenemases.[1][7]

Key Carbapenemase Classes:

-

Class A: Serine-based enzymes, with KPC (Klebsiella pneumoniae carbapenemase) being a prominent example.[17]

-

Class B: Metallo-beta-lactamases (MBLs) that require zinc for activity. Common examples include NDM (New Delhi metallo-beta-lactamase), VIM, and IMP types.[18][19]

-

Class D: Serine-based oxacillinases (OXA-type), such as OXA-48, which show variable carbapenem-hydrolyzing activity.[20]

Reduced Permeability via Porin Loss

In Gram-negative bacteria, resistance can arise from mutations that alter or completely eliminate the expression of outer membrane porins.[7][21] This physically impedes ertapenem's entry into the periplasmic space, preventing it from reaching its PBP targets.[19] This mechanism is particularly impactful for ertapenem resistance and is often found in combination with the production of ESBL or AmpC enzymes.[17][22][23][24][25] The loss of both major porins (e.g., OmpK35 and OmpK36 in K. pneumoniae) can lead to high-level resistance.[17][26]

Efflux Pump Overexpression

A third mechanism involves the overproduction of multidrug efflux pumps, which are membrane-spanning protein complexes that actively transport antibiotics out of the bacterial cell.[2][4][27] By pumping ertapenem out of the periplasm, these systems can reduce the intracellular drug concentration below the threshold required to effectively inhibit PBPs. This mechanism often contributes to resistance in conjunction with porin loss or enzymatic degradation.[2][28]

Visualization: Logic of Ertapenem Resistance Pathways

Caption: Primary pathways leading to bacterial resistance against ertapenem.

Experimental Protocols for Mechanistic Analysis

Validating the mechanism of action and investigating resistance requires a suite of robust microbiological and molecular techniques. The choice of these assays is driven by the need to quantify antibacterial effect, identify the molecular target, and elucidate resistance pathways.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Causality: This foundational assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. It provides a quantitative measure of susceptibility or resistance, forming the basis for further investigation.

Methodology (Broth Microdilution):

-

Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of ertapenem in cation-adjusted Mueller-Hinton broth.

-

Inoculum: Standardize a bacterial suspension to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of ertapenem in a well with no visible bacterial growth. Interpretation of results (Susceptible, Intermediate, Resistant) is based on established clinical breakpoints (e.g., from CLSI).[28]

Protocol: PBP Competitive Binding Assay

Causality: This assay directly demonstrates the interaction between ertapenem and its PBP targets. By measuring how effectively ertapenem competes with a labeled probe for PBP binding sites, we can determine its binding affinity and selectivity (IC₅₀).

Methodology:

-

Membrane Preparation: Isolate bacterial inner membranes containing PBPs from a culture grown to mid-log phase via sonication and ultracentrifugation.

-

Competitive Incubation: Aliquots of the membrane preparation are incubated with serial dilutions of ertapenem for a set period (e.g., 15 minutes) at 37°C. This allows ertapenem to bind to the PBPs.

-

Labeling: A fluorescently labeled penicillin (e.g., Bocillin FL) is added to all samples and incubated for a shorter period (e.g., 10 minutes). The probe will bind to any PBPs not already occupied by ertapenem.

-

Termination & Separation: The reaction is stopped by adding SDS-PAGE sample buffer. The PBP-probe complexes are then separated by size using SDS-PAGE.

-

Visualization & Quantification: The gel is visualized using a fluorescence imager. The intensity of the fluorescent band for each PBP is quantified. The IC₅₀ is calculated as the concentration of ertapenem that reduces the fluorescent signal by 50% compared to a no-drug control.[13][29]

Visualization: PBP Competitive Binding Assay Workflow

Caption: Step-by-step workflow for a PBP competitive binding assay.

Protocol: Outer Membrane Protein (OMP) Analysis

Causality: This protocol is used to visually confirm the loss of porin proteins in resistant bacterial isolates, providing direct evidence for a permeability-based resistance mechanism.

Methodology (SDS-PAGE):

-

OMP Extraction: Isolate OMPs from both susceptible (wild-type) and resistant bacterial strains using methods such as sarcosyl extraction followed by ultracentrifugation.

-

Protein Quantification: Determine the total protein concentration of each OMP extract using a standard method (e.g., Bradford assay) to ensure equal loading.

-

Electrophoresis: Separate the OMP extracts on an SDS-polyacrylamide gel.

-

Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

-

Analysis: Compare the protein band patterns of the resistant isolates to the wild-type control. The absence or significant reduction in the intensity of bands corresponding to the molecular weights of major porins (e.g., ~35-40 kDa for OmpK35/36) indicates porin loss.[18][22][24]

Conclusion

The mechanism of action of ertapenem sodium is a classic example of targeted antibiotic therapy, relying on the specific and potent inhibition of essential enzymes in bacterial cell wall biosynthesis. Its high affinity for multiple PBPs results in a cascade of events leading to cell death. However, the clinical effectiveness of this mechanism is continually challenged by bacterial evolution, primarily through enzymatic degradation, reduced permeability, and active efflux. A thorough understanding of these interconnected molecular processes, validated through robust experimental protocols, is essential for the ongoing development of effective antimicrobial strategies and the preservation of this critical class of antibiotics.

References

-

Title: Ertapenem - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: The Role of Carbapenem Antibiotics: Focus on Ertapenem's Mechanism and Application. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: What is the mechanism of Ertapenem Sodium? Source: Patsnap Synapse. URL: [Link]

-

Title: Invanz (Ertapenem). Source: Proteopedia. URL: [Link]

-

Title: Molecular mechanisms disrupting porin expression in ertapenem-resistant Klebsiella and Enterobacter spp. clinical isolates from the UK. Source: PubMed. URL: [Link]

-

Title: Molecular mechanisms disrupting porin expression in ertapenem-resistant Klebsiella and Enterobacter spp. clinical isolates from the UK. Source: UKHSA Research Portal. URL: [Link]

-

Title: Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital. Source: PubMed. URL: [Link]

-

Title: Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital. Source: Ovid. URL: [Link]

-

Title: Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to ertapenem but not to other carbapenems in China. Source: Frontiers in Microbiology. URL: [Link]

-

Title: Molecular mechanisms disrupting porin expression in ertapenem-resistant Klebsiella and Enterobacter spp. clinical isolates from the UK. Source: Oxford Academic. URL: [Link]

-

Title: Ertapenem Resistance of Escherichia coli. Source: PMC - NIH. URL: [Link]

-

Title: Do CTX-M β-lactamases hydrolyse ertapenem? Source: Oxford Academic. URL: [Link]

-

Title: Carbapenem-resistant enterobacteriaceae. Source: Wikipedia. URL: [Link]

-

Title: Ertapenem Combined With Anti-Staphylococcal Beta-Lactam Therapy for the Treatment of Persistent Staphylococcus Aureus Bacteremia in a Child With Vertebral Osteomyelitis. Source: PMC - PubMed Central. URL: [Link]

-

Title: Do CTX-M β-lactamases hydrolyse ertapenem? Source: Oxford Academic. URL: [Link]

-

Title: Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression. Source: ASM Journals. URL: [Link]

-

Title: A) Extent of hydrolysis of the ertapenem lactone by a panel of... Source: ResearchGate. URL: [Link]

-

Title: Role of β-Lactamases and Porins in Resistance to Ertapenem and Other β-Lactams in Klebsiella pneumoniae. Source: PMC - NIH. URL: [Link]

-

Title: Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance. Source: PMC - NIH. URL: [Link]

-

Title: Beta-lactamase. Source: Wikipedia. URL: [Link]

-

Title: Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. Source: PMC - PubMed Central. URL: [Link]

-

Title: Ertapenem | C22H25N3O7S | CID 150610. Source: PubChem - NIH. URL: [Link]

-

Title: β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Source: PMC - NIH. URL: [Link]

-

Title: Carbapenem Combinations for Infections Caused by Carbapenemase-Producing Pseudomonas aeruginosa: Experimental In Vitro and In Vivo Analysis. Source: MDPI. URL: [Link]

-

Title: Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Source: Contagion Live. URL: [Link]

-

Title: Persistent Methicillin-Susceptible Bacteremia Rapidly Cleared with Cefazolin and Ertapenem Combination Therapy in a Patient with COVID-19. Source: ResearchGate. URL: [Link]

-

Title: Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Source: Microbe Notes. URL: [Link]

-

Title: Cefazolin and Ertapenem, a Synergistic Combination Used to Clear Persistent Staphylococcus aureus Bacteremia. Source: ASM Journals. URL: [Link]

-

Title: Carbapenems: Past, Present, and Future. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]

-

Title: Review Article Carbapenem Resistance Mechanisms, Carbapenemase Genes Dissemination, and Laboratory Detection Methods. Source: Hindawi. URL: [Link]

-

Title: Penem derivatives: beta-lactamase stability and affinity for penicillin-binding proteins in Escherichia coli. Source: PubMed. URL: [Link]

-

Title: Ertapenem Supplemented Selective Media as a New Strategy to Distinguish β-Lactam-Resistant Enterobacterales: Application to Clinical and Wastewater Samples. Source: MDPI. URL: [Link]

-

Title: Mechanisms of Action of Carbapenem Resistance. Source: PMC - NIH. URL: [Link]

-

Title: A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Source: NIH. URL: [Link]

-

Title: Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032. Source: PubMed. URL: [Link]

-

Title: Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. Source: PMC - PubMed Central. URL: [Link]

-

Title: Ertapenem Pharmacokinetics and Impact on Intestinal Microflora, in Comparison to Those of Ceftriaxone, after Multiple Dosing in Male and Female Volunteers. Source: NIH. URL: [Link]

-

Title: Ertapenem: a review of its use in the management of bacterial infections. Source: PubMed. URL: [Link]

-

Title: Comparative in Vitro Activities of Ertapenem Against Aerobic and Facultative Bacterial Pathogens From Patients With Complicated Skin and Skin Structure Infections. Source: PubMed. URL: [Link]

-

Title: Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Source: ASM Journals. URL: [Link]

Sources

- 1. proteopedia.org [proteopedia.org]

- 2. Frontiers | Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to ertapenem but not to other carbapenems in China [frontiersin.org]

- 3. Ertapenem: a review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ertapenem - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]

- 7. Carbapenem-resistant enterobacteriaceae - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. microbenotes.com [microbenotes.com]

- 10. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ertapenem Combined With Anti-Staphylococcal Beta-Lactam Therapy for the Treatment of Persistent Staphylococcus Aureus Bacteremia in a Child With Vertebral Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 17. Role of β-Lactamases and Porins in Resistance to Ertapenem and Other β-Lactams in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpras.com [ijpras.com]

- 20. researchgate.net [researchgate.net]

- 21. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular mechanisms disrupting porin expression in ertapenem-resistant Klebsiella and Enterobacter spp. clinical isolates from the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 24. ovid.com [ovid.com]

- 25. Ertapenem Resistance of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.asm.org [journals.asm.org]

- 29. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of Ampicillin Sodium (C22H24N3NaO7S)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Ampicillin Sodium, a semi-synthetic penicillin, is a cornerstone of antibacterial therapy. Its efficacy is intrinsically linked to its precise molecular architecture, characterized by the empirical formula C22H24N3NaO7S. This guide provides a comprehensive overview of the synthesis and rigorous structural elucidation of Ampicillin Sodium, reflecting the nuanced expertise required in pharmaceutical development. We will delve into the chemical logic underpinning various synthetic routes and explore the analytical methodologies that ensure the compound's identity, purity, and structural integrity. This document is intended to serve as a practical resource for professionals engaged in the research and development of beta-lactam antibiotics.

Introduction: The Significance of Ampicillin Sodium

Ampicillin Sodium is the sodium salt of ampicillin, a broad-spectrum beta-lactam antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and Gram-negative bacteria.[1][3] The introduction of an amino group to the penicillin core structure enhances its activity against Gram-negative organisms compared to its predecessors.[2] The sodium salt form is particularly suited for parenteral administration, allowing for rapid achievement of therapeutic concentrations in the body.[4]

The meticulous synthesis and characterization of Ampicillin Sodium are paramount to its safety and efficacy. Impurities or structural deviations can lead to reduced therapeutic effect, increased toxicity, or allergic reactions. Therefore, a profound understanding of its synthesis and the application of robust analytical techniques for its structural elucidation are critical for quality control in its production.

Synthesis of Ampicillin Sodium: A Tale of Two Methodologies

The industrial synthesis of Ampicillin Sodium has evolved to optimize yield, purity, and stability. Two primary methodologies have gained prominence: direct neutralization followed by lyophilization, and solvent crystallization. Each approach possesses distinct advantages and is selected based on desired product characteristics and manufacturing capabilities.

Methodology 1: Aqueous Neutralization and Lyophilization

This method is favored for its simplicity and the production of a highly soluble, amorphous product. The underlying principle is the direct neutralization of the carboxylic acid group of ampicillin with a sodium base in an aqueous medium, followed by freeze-drying to isolate the sodium salt.

Experimental Protocol:

-

Suspension: A suspension of ampicillin trihydrate (e.g., 2.418 kg, 6 moles) is prepared in 15 liters of purified water.[5]

-

Neutralization: A stoichiometric amount of 2N sodium hydroxide solution (approximately 300 ml) is added to the suspension with continuous stirring.[5] The addition is performed cautiously to control the pH and temperature. The endpoint is a clear solution, indicating the complete formation of the soluble sodium salt.

-

Sterile Filtration: The resulting solution is passed through a 0.22 µm filter to ensure sterility of the final product.

-

Lyophilization (Freeze-Drying): The sterile solution is then freeze-dried. This process involves freezing the solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[6] This yields a snow-white, amorphous powder of Ampicillin Sodium.[5]

Causality Behind Experimental Choices:

-

Aqueous Medium: Water is an excellent solvent for both the reactant (to an extent) and the product, facilitating a complete and rapid reaction.

-

Lyophilization: This technique is employed to remove the solvent without subjecting the heat-sensitive beta-lactam ring to high temperatures, which could cause degradation.[7] The resulting amorphous powder has a high surface area, leading to rapid dissolution upon reconstitution.

Methodology 2: Solvent Crystallization

This approach is renowned for producing a crystalline form of Ampicillin Sodium with high purity and stability. The process typically involves the formation of a soluble ampicillin salt in an organic solvent, followed by a metathesis reaction with a sodium-containing compound to induce crystallization.

Experimental Protocol:

-

Formation of a Soluble Ampicillin Salt: Anhydrous ampicillin (e.g., 0.35 mole) is suspended in a suitable organic solvent, such as methylene chloride (1,600 ml).[8] An organic base, like diethylamine (0.52 mole), is added to form the soluble diethylamine salt of ampicillin.[8] The solution is typically cooled to 0-5 °C to minimize potential degradation.[8]

-

Preparation of the Sodium Source: A solution of a sodium salt, commonly sodium 2-ethylhexanoate, is prepared separately in an organic solvent.[8]

-

Metathesis and Crystallization: The solution of the sodium salt is added to the solution of the ampicillin diethylamine salt. This triggers a salt metathesis reaction, where the more insoluble Ampicillin Sodium precipitates out of the solution as a crystalline solid. The addition of an anti-solvent like acetonitrile can be used to enhance crystallization.[8]

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a suitable solvent (e.g., methylene chloride), and dried under vacuum at ambient temperature.[8]

Causality Behind Experimental Choices:

-

Organic Solvents: The use of organic solvents allows for precise control over the solubility of the reactants and the product, which is crucial for crystallization.

-

Crystallization: This purification technique is highly effective at excluding impurities from the crystal lattice, resulting in a product with very high purity. The crystalline form is often more stable than its amorphous counterpart.

Synthesis Workflow Diagram:

Sources

- 1. CN106749332B - The production technology of ampicillin sodium crystal - Google Patents [patents.google.com]

- 2. CN104151324B - A kind of solvent crystallization prepares the method for ampicillin - Google Patents [patents.google.com]

- 3. High-performance liquid chromatographic analysis of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103880863A - Preparation method of ampicillin sodium - Google Patents [patents.google.com]

- 5. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. CN101723957A - Method for preparing ampicillin sodium salt - Google Patents [patents.google.com]

- 8. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Ertapenem Against Multidrug-Resistant Bacteria: A Technical Guide

Introduction: The Role of Ertapenem in an Era of Mounting Resistance

The emergence and global dissemination of multidrug-resistant (MDR) bacteria represent a critical threat to public health. Within the arsenal of antimicrobial agents, carbapenems are often considered last-resort antibiotics for treating severe infections caused by MDR Gram-negative bacteria.[1] Ertapenem, a Group 1 carbapenem, possesses a unique profile characterized by a broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes, coupled with the convenience of once-daily dosing.[2][3] This guide provides an in-depth technical exploration of the in vitro activity of ertapenem against MDR bacteria, with a focus on the underlying mechanisms of action, resistance, and the standardized methodologies for its evaluation in a research setting.

Ertapenem is distinguished from other carbapenems like imipenem and meropenem by its limited activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species.[2][4][5] However, it demonstrates potent activity against Enterobacteriaceae, including strains producing extended-spectrum β-lactamases (ESBLs), which are a significant cause of both community-acquired and nosocomial infections.[3][6][7] Understanding the nuances of its in vitro performance is paramount for researchers, clinical microbiologists, and drug development professionals seeking to optimize its clinical application and combat the escalating challenge of antimicrobial resistance.

Section 1: Spectrum of Activity and Molecular Mechanism

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[8] By binding to and inactivating these proteins, ertapenem disrupts the integrity of the cell wall, leading to cell lysis and death. A key advantage of carbapenems, including ertapenem, is their stability against hydrolysis by many common β-lactamases, such as penicillinases and cephalosporinases (including AmpC and ESBLs).[1]

In Vitro Potency Against Key MDR Pathogens

Ertapenem's primary strength lies in its potent in vitro activity against Enterobacteriaceae. Numerous studies have demonstrated its efficacy against ESBL-producing Escherichia coli and Klebsiella pneumoniae.[9][10][11] For these organisms, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) is often significantly lower than that of many other β-lactams.[7]

| Bacterial Species | Resistance Profile | Ertapenem MIC90 (μg/mL) | Imipenem MIC90 (μg/mL) | Meropenem MIC90 (μg/mL) | Reference |

| Escherichia coli | ESBL-producing | ≤1 | ≤0.5 | ≤0.125 | [7][9][12] |

| Klebsiella pneumoniae | ESBL-producing | ≤1 | ≤0.5 | ≤0.125 | [7][9][12] |

| Streptococcus pneumoniae | Penicillin-resistant | 2 | 0.5 | 1 | [13] |

| Enterobacteriaceae | (General) | ≤1 | 0.5 | 0.125 | [12][14][15] |

Note: MIC values can vary between studies and geographical locations.

While highly active against ESBL-producers, ertapenem's utility diminishes against bacteria that have acquired carbapenem-hydrolyzing enzymes (carbapenemases).

Section 2: Mechanisms of Resistance to Ertapenem

Resistance to ertapenem in MDR bacteria is a complex phenomenon, primarily driven by two synergistic mechanisms: enzymatic degradation and reduced drug entry coupled with efflux.

Enzymatic Degradation: The Rise of Carbapenemases

The most significant mechanism of high-level carbapenem resistance is the production of carbapenemases. These are β-lactamases capable of hydrolyzing ertapenem and other carbapenems.[1] Major classes of carbapenemases include:

-

Class A: Klebsiella pneumoniae carbapenemase (KPC) is a prominent example.

-

Class B: Metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.

-

Class D: Oxacillinases (OXA-type), particularly OXA-48 and its variants.

The presence of these enzymes often confers resistance to all carbapenems, though MIC values can vary.[7]

The Synergy of Porin Loss and β-Lactamase Activity

A more nuanced form of resistance, particularly relevant to ertapenem's intermediate susceptibility or low-level resistance, involves the combination of β-lactamase production (ESBLs or AmpC) with decreased outer membrane permeability.[16][17][18] Gram-negative bacteria possess outer membrane channels called porins (e.g., OmpK35 and OmpK36 in K. pneumoniae) that allow the influx of antibiotics like ertapenem.[16] Mutations leading to the loss or reduced expression of these porins significantly hinder ertapenem's entry into the periplasmic space.[17][18] When combined with the presence of ESBL or AmpC enzymes in the periplasm, even if these enzymes are weak carbapenem hydrolyzers, the reduced influx of the drug allows the enzymes to effectively neutralize the antibiotic molecules that do enter.[16][19] This combination can elevate the MIC of ertapenem into the resistant range, while other carbapenems like meropenem and imipenem may remain in the susceptible range.[18][19]

Caption: Mechanisms of ertapenem action and resistance in Gram-negative bacteria.

Section 3: In Vitro Susceptibility Testing Protocols

Accurate determination of ertapenem's in vitro activity is crucial. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the cornerstones of reproducible research.[20][21]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is the reference method for quantitative MIC determination.[22] It provides a precise measure of the lowest drug concentration that inhibits visible bacterial growth.

Protocol: Broth Microdilution

-

Preparation of Ertapenem Stock Solution: Aseptically prepare a stock solution of ertapenem powder in a suitable solvent (e.g., sterile distilled water) to a known high concentration (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the ertapenem stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11, resulting in a final volume of 100 µL per well.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of ertapenem at which there is no visible growth (clear well), as observed from the bottom of the plate. Compare to the growth in the control well (well 11).

Caption: Workflow for determining ertapenem MIC by broth microdilution.

Gradient Diffusion (Etest®)

The Etest® (epsilometer test) method provides a quantitative MIC value on an agar plate and is a useful alternative to broth microdilution.[23]

Protocol: Etest®

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for broth microdilution.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

-

Etest® Strip Application: Allow the plate surface to dry for 5-15 minutes. Aseptically apply the ertapenem Etest® strip to the agar surface with the MIC scale facing upwards.

-

Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: An elliptical zone of inhibition will form around the strip. The MIC is read where the lower point of the ellipse of growth inhibition intersects the MIC scale on the strip.

Disk Diffusion (Kirby-Bauer)

Disk diffusion is a qualitative method used to categorize an isolate as susceptible, intermediate, or resistant based on the diameter of the zone of inhibition around a drug-impregnated disk.[24][25]

Protocol: Disk Diffusion

-

Plate Inoculation: Prepare and inoculate an MHA plate with a standardized 0.5 McFarland inoculum as described for the Etest® method.

-

Disk Application: Aseptically apply a 10-µg ertapenem disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.

-

Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Zone Measurement: Measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.

-

Interpretation: Interpret the zone diameter according to the established breakpoints from CLSI or EUCAST to determine the susceptibility category.[26][27]

| Organization | Susceptible | Intermediate | Resistant |

| CLSI (Zone Diameter, mm) | ≥22 | 19-21 | ≤18 |

| CLSI (MIC, µg/mL) | ≤0.5 | 1 | ≥2 |

| EUCAST (MIC, µg/mL) | ≤0.5 | >0.5 | >0.5 |

Note: Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST tables should always be consulted.[28][29] EUCAST often does not define an intermediate category for ertapenem against Enterobacterales.

Section 4: Conclusion and Future Directions

Ertapenem remains a valuable agent for treating infections caused by MDR Enterobacteriaceae, particularly ESBL-producers.[6][11] Its in vitro activity is well-documented, but the continued evolution of resistance mechanisms necessitates ongoing surveillance and research. The combination of β-lactamase production and porin loss poses a significant challenge, highlighting the need for a deeper understanding of these synergistic resistance pathways.[16][17] For researchers in the field, adherence to standardized in vitro testing protocols is essential for generating high-quality, comparable data. Future work should focus on the development of rapid diagnostic tools to detect key resistance mechanisms and on exploring combination therapies that may restore or enhance the activity of ertapenem against resistant isolates.

References

-

Hernández, J. R., Velasco, C., Romero, L., Martínez-Martínez, L., & Pascual, A. (2006). Comparative in vitro activity of ertapenem against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolated in Spain. International Journal of Antimicrobial Agents, 28(5), 457-459. [Link]

-

Devrim, I., Gulfidan, G., Gunay, I., Agin, H., Güven, B., Yılmazer, M. M., & Dizdarer, C. (2011). Comparison of in vitro activity of ertapenem with other carbapenems against extended-spectrum beta-lactamase-producing Escherichia coli and Kleibsella species isolated in a tertiary children's hospital. Expert Opinion on Pharmacotherapy, 12(6), 845-849. [Link]

-

Livermore, D. M., Carter, M. W., Bagel, S., Wiedemann, B., Baquero, F., Loza, E., ... & Shungu, D. L. (2001). In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia. Antimicrobial Agents and Chemotherapy, 45(6), 1860-1867. [Link]

-

Curran, M., & Simpson, D. (2004). In vitro activity of ertapenem: review of recent studies. Journal of Antimicrobial Chemotherapy, 53(suppl_2), ii3-ii8. [Link]

-

Biedenbach, D. J., Moet, G. J., & Jones, R. N. (2002). In vitro activity of ertapenem (MK-0826) against multi-drug resistant Streptococcus pneumoniae compared with 13 other antimicrobials. International Journal of Antimicrobial Agents, 20(4), 301-304. [Link]

-

Song, J. H., Oh, W. S., Ko, K. S., Heo, S. T., Lee, N. Y., & Peck, K. R. (2006). In vitro activities of ertapenem against drug-resistant Streptococcus pneumoniae and other respiratory pathogens from 12 Asian countries. Diagnostic Microbiology and Infectious Disease, 56(4), 445-450. [Link]

-

Castanheira, M., Sader, H. S., Deshpande, L. M., Fritsche, T. R., & Jones, R. N. (2011). Molecular mechanisms of resistance in isolates with ertapenem MICs of 4 g/ml. Journal of Antimicrobial Chemotherapy, 66(suppl_1), i15-i20. [Link]

-

Livermore, D. M., Carter, M. W., Bagel, S., Wiedemann, B., Baquero, F., Loza, E., ... & Shungu, D. L. (2001). In vitro activities of ertapenem (MK-0826) against recent clinical bacteria collected in Europe and Australia. Antimicrobial Agents and Chemotherapy, 45(6), 1860-1867. [Link]

-

Patel, G., Bonomo, R. A., Hujer, A. M., Hujer, K. M., Thomson, K. S., & Rice, L. B. (2009). Ertapenem for Infections Caused by ESBL-producing Bacteria. Infections in Medicine. [Link]

-

Lesho, E. P., Wortmann, G. W., & Moran, K. A. (2007). Ertapenem susceptibility of extended spectrum beta-lactamase-producing organisms. Military medicine, 172(10), 1095-1097. [Link]

-

Livermore, D. M., Sefton, A. M., & Scott, G. M. (2001). Activity of ertapenem (MK-0826) versus Enterobacteriaceae with potent beta-lactamases. Antimicrobial Agents and Chemotherapy, 45(10), 2831-2837. [Link]

-

March-Rosselló, G. A., et al. (2017). Ertapenem MICs (mg/ml) according to three different methods: comparison between Enterobacter cloacae producing ESBL and not. Revista Espanola de Quimioterapia. [Link]

-

Panda, S., et al. (2020). Use of Ertapenem as a Marker for Detection of Carbapenem Resistance for Enterobacteriaceae. Journal of Clinical and Diagnostic Research. [Link]

-

Oliveira, A. C. de, et al. (2021). Carbapenem stewardship with ertapenem and antimicrobial resistance-a scoping review. Jornal Brasileiro de Patologia e Medicina Laboratorial. [Link]

-

Zhang, Y., et al. (2024). Prevalence and characteristics of ertapenem-mono-resistant isolates among carbapenem-resistant Enterobacterales in China. Journal of Global Antimicrobial Resistance. [Link]

-

Tyski, S., et al. (2013). Comparison of in vitro efficacy of ertapenem, imipenem and meropenem by the Enterobacteriaceae strains family. Przeglad Epidemiologiczny. [Link]

-

Li, Y., et al. (2025). Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression. Microbiology Spectrum. [Link]

-

Panda, S., et al. (2020). Use of Ertapenem as a Marker for Detection of Carbapenem Resistance for Enterobacteriaceae. ResearchGate. [Link]

-

Lee, H., et al. (2016). Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital. Journal of Investigative Medicine. [Link]

-

Xu, Y., et al. (2022). Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to ertapenem but not to other carbapenems in China. Frontiers in Microbiology. [Link]

-

García-Pachón, E., et al. (2005). [In vitro activity of ertapenem against clinical bacterial isolates in 69 Spanish medical centers (E-test study)]. Enfermedades Infecciosas y Microbiologia Clinica. [Link]

-

Bedenić, B., et al. (2021). An outbreak of ertapenem-resistant, carbapenemase-negative and porin-deficient ESBL-producing Klebsiella pneumoniae complex. Journal of Global Antimicrobial Resistance. [Link]

-

Medsimplified. (2024). Pharmacology of Ertapenem ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. YouTube. [Link]

-

Ho, P. L., et al. (2014). Antimicrobial resistance to cefotaxime and ertapenem in Enterobacteriaceae: the effects of altering clinical breakpoints. The Journal of Infection in Developing Countries. [Link]

-

Brown-Elliott, B. A., et al. (2016). In Vitro Comparison of Ertapenem, Meropenem, and Imipenem against Isolates of Rapidly Growing Mycobacteria and Nocardia by Use of Broth Microdilution and Etest. Journal of Clinical Microbiology. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. [Link]

-

Wikipedia. (n.d.). Carbapenem-resistant enterobacteriaceae. [Link]

-

Cottagnoud, P., et al. (2009). Pharmacodynamic Activity of Ertapenem Versus Multidrug-Resistant Genotypically Characterized Extended-Spectrum Beta-Lactamase-Producing Escherichia Coli Using an in Vitro Model. Antimicrobial Agents and Chemotherapy. [Link]

-

Livermore, D. M. (2003). Properties and potential of ertapenem. Journal of Antimicrobial Chemotherapy. [Link]

-

Anderson, D. J., et al. (2009). Specificity of Ertapenem Susceptibility Screening for Detection of Klebsiella pneumoniae Carbapenemases. Journal of Clinical Microbiology. [Link]

-

ResearchGate. (n.d.). Ertapenem: a Group 1 carbapenem with distinct antibacterial and pharmacological properties. [Link]

-

Ho, P. L., et al. (2014). Antimicrobial resistance to cefotaxime and ertapenem in Enterobacteriaceae: the effects of altering clinical breakpoints. R Discovery. [Link]

-

U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

Clinical and Laboratory Standards Institute. (2012). M100-S22 Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. [Link]

-

European Centre for Disease Prevention and Control. (n.d.). EUCAST breakpoints. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2021). Resistance Detection. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

Sources

- 1. Carbapenem-resistant enterobacteriaceae - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Carbapenem stewardship with ertapenem and antimicrobial resistance-a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medscape.com [medscape.com]

- 7. Activity of ertapenem (MK-0826) versus Enterobacteriaceae with potent beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Comparative in vitro activity of ertapenem against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolated in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of in vitro activity of ertapenem with other carbapenems against extended-spectrum beta-lactamase-producing Escherichia coli and Kleibsella species isolated in a tertiary children's hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ertapenem susceptibility of extended spectrum beta-lactamase-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of ertapenem (MK-0826) against multi-drug resistant Streptococcus pneumoniae compared with 13 other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro activities of ertapenem (MK-0826) against recent clinical bacteria collected in Europe and Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. ovid.com [ovid.com]

- 18. An outbreak of ertapenem-resistant, carbapenemase-negative and porin-deficient ESBL-producing Klebsiella pneumoniae complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prevalence and characteristics of ertapenem-mono-resistant isolates among carbapenem-resistant Enterobacterales in China - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. [In vitro activity of ertapenem against clinical bacterial isolates in 69 Spanish medical centers (E-test study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jcdr.net [jcdr.net]

- 25. researchgate.net [researchgate.net]

- 26. Antimicrobial resistance to cefotaxime and ertapenem in Enterobacteriaceae: the effects of altering clinical breakpoints | The Journal of Infection in Developing Countries [jidc.org]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. fda.gov [fda.gov]

- 29. megumed.de [megumed.de]

Navigating the Preclinical Landscape of Ertapenem: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a parenteral, once-daily carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3][4] Its prolonged half-life distinguishes it from other carbapenems like imipenem and meropenem, making it a valuable agent in both hospital and outpatient settings for treating a variety of infections, including intra-abdominal infections, skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections.[1][3][4][5][6][7]

Like all β-lactam antibiotics, ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][8][9] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[8][9] This inhibition ultimately leads to cell lysis and bacterial death.[2] Ertapenem is stable against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are common mechanisms of resistance to other β-lactam antibiotics.[1][9] However, resistance can emerge through the production of carbapenemases, mutations in PBPs, or alterations in outer membrane porins that restrict drug entry.[1][8]

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ertapenem in preclinical models is paramount for predicting its clinical efficacy, optimizing dosing regimens, and guiding the development of new carbapenem agents. This technical guide provides an in-depth exploration of the preclinical PK/PD of ertapenem, offering valuable insights for researchers in the field of antimicrobial drug development.

Part 1: Pharmacokinetics of Ertapenem in Preclinical Models

The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is a cornerstone of drug development. These studies are essential for establishing dose-exposure relationships and for designing pharmacodynamic experiments that accurately mimic human drug exposure.

Absorption and Distribution

Ertapenem is administered parenterally, either intravenously or intramuscularly, as it is not orally absorbed.[2] Following administration, it distributes into various body tissues and fluids.[2] In preclinical models, such as rats and monkeys, ertapenem has been shown to distribute into tissues, although the extent of distribution can vary between species.[9] Studies in healthy volunteers have measured ertapenem concentrations in skeletal muscle and subcutaneous adipose tissue, demonstrating its penetration into these sites.[10] The apparent volume of distribution at steady state (Vss) in adult humans is approximately 0.12 L/kg.[9]

A critical factor influencing the distribution and activity of ertapenem is its high degree of binding to plasma proteins, primarily albumin.[9][11] In humans, ertapenem is approximately 95% protein-bound at plasma concentrations below 100 mcg/mL, decreasing to about 85% at a concentration of 300 mcg/mL.[9] This concentration-dependent binding is a key feature of ertapenem's pharmacokinetics.[9][11] It is important to note that only the unbound (free) fraction of the drug is microbiologically active.[12][13]

Interspecies differences in protein binding can significantly impact the translation of preclinical data to humans. While rats, rabbits, and monkeys have shown similar protein binding characteristics to humans for many antibiotics, significant differences have been observed for dogs and mice.[12] Notably, protein binding of ertapenem in mice is approximately 95%, which is comparable to that in humans.[14][15][16][17]

Metabolism and Excretion

Ertapenem is primarily eliminated by the kidneys.[8] In humans, about 80% of an administered dose is recovered in the urine, with a smaller portion (10%) eliminated in the feces.[8] The main metabolic pathway involves the opening of the β-lactam ring by dehydropeptidase-I (DHP-I), an enzyme predominantly found in the kidneys, to form an inactive metabolite.[9] In preclinical species like rats and monkeys, a larger fraction of the dose is eliminated via metabolism compared to humans.[9][18] In vitro studies using rat tissue homogenates have identified the lung and kidney as the primary sites of metabolism.[9]

Pharmacokinetic Parameters in Preclinical Models

Pharmacokinetic studies in various animal models, most commonly rodents, have been conducted to define key parameters. These studies typically involve administering the drug and collecting blood samples at multiple time points to determine the concentration-time profile.

Table 1: Representative Pharmacokinetic Parameters of Ertapenem in Preclinical Models

| Parameter | Value | Animal Model | Dosing | Reference |

| Half-life (t½) | Linear over doses | ICR Mice | 10, 40, 100 mg/kg (subcutaneous) | [5] |

| Protein Binding | ~95% | ICR Mice | N/A | [14][19] |

| Peak Concentration (Cmax) | 33.89 µg/ml | ICR Mice | 10 mg/kg (subcutaneous) | [5] |

| Peak Concentration (Cmax) | 77.71 µg/ml | ICR Mice | 40 mg/kg (subcutaneous) | [5] |

| Peak Concentration (Cmax) | 161.02 µg/ml | ICR Mice | 100 mg/kg (subcutaneous) | [5] |

| Elimination Rate Constant (k) | 1.29 h⁻¹ | ICR Mice | 10 mg/kg (subcutaneous) | [5] |

| Elimination Rate Constant (k) | 1.12 h⁻¹ | ICR Mice | 40 mg/kg (subcutaneous) | [5] |

| Elimination Rate Constant (k) | 1.05 h⁻¹ | ICR Mice | 100 mg/kg (subcutaneous) | [5] |

| Central Volume of Distribution | Age-dependent | Rats (21-day-old, 10-week-old, 7-month-old) | N/A | [20] |

| Clearance | Age and weight-dependent | Rats (21-day-old, 10-week-old, 7-month-old) | N/A | [20] |

Note: This table provides a selection of reported values and is not exhaustive. Researchers should consult primary literature for specific experimental details.

Experimental Protocol: Mouse Pharmacokinetic Study

The following protocol outlines a typical approach for determining the pharmacokinetic profile of ertapenem in mice.

Objective: To determine the pharmacokinetic parameters of ertapenem in mice after a single subcutaneous dose.

Materials:

-

Specific-pathogen-free female ICR mice (or other relevant strain), approximately 25 g.[19]

-

Ertapenem for injection.

-

Sterile saline for reconstitution.

-

Syringes and needles for administration and blood collection.

-

Anticoagulant (e.g., heparin or EDTA).

-

Centrifuge and microcentrifuge tubes.

-

Validated analytical method for ertapenem quantification in plasma (e.g., LC-MS/MS).[21][22]

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the study.

-

Dose Preparation: Reconstitute ertapenem with sterile saline to the desired concentration.

-

Drug Administration: Administer a single subcutaneous injection of ertapenem (e.g., 10, 40, or 100 mg/kg) in a volume of 0.2 ml.[19]

-

Sample Collection: Collect blood samples (e.g., via cardiac puncture or retro-orbital sinus) from groups of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.[15][19]

-

Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples using a validated analytical method to determine the ertapenem concentrations.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as Cmax, t½, AUC (Area Under the Curve), clearance, and volume of distribution. A one-compartment model has been shown to adequately describe ertapenem pharmacokinetics in rats.[20]

Causality behind Experimental Choices:

-

Mouse Model: Mice are a commonly used preclinical species due to their small size, cost-effectiveness, and well-characterized physiology.[23] The choice of strain (e.g., ICR) can be based on historical data and the specific research question.[19]

-

Subcutaneous Administration: This route is often used in preclinical models for its ease of administration and to provide sustained absorption.[19]

-

Multiple Time Points: Collecting samples at various time points is crucial for accurately defining the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

-

Validated Analytical Method: The use of a validated, sensitive, and specific assay is essential for obtaining accurate and reliable concentration data.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Part 2: Pharmacodynamics of Ertapenem in Preclinical Models

Pharmacodynamics (PD) describes the relationship between drug concentration and its pharmacological effect, in this case, the antibacterial activity. For β-lactam antibiotics like ertapenem, the key pharmacodynamic index that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[5][19][24]

Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental in vitro measure of a drug's potency against a specific pathogen.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of ertapenem against a bacterial isolate.

Materials:

-

Bacterial isolate of interest (e.g., Escherichia coli, Klebsiella pneumoniae).

-

Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Ertapenem stock solution.

-

Sterile 96-well microtiter plates.

-

Incubator.

-

Spectrophotometer or plate reader.

Procedure:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

-

Serial Dilutions: Prepare two-fold serial dilutions of ertapenem in CAMHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the ertapenem dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of ertapenem that shows no visible turbidity (bacterial growth).[25]

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time.

Experimental Protocol: In Vitro Time-Kill Assay

Objective: To evaluate the rate and extent of bacterial killing by ertapenem at different concentrations.

Materials:

-

Bacterial isolate.

-

CAMHB.

-

Ertapenem stock solution.

-

Sterile culture tubes or flasks.

-

Incubator with shaking capabilities.

-

Agar plates for colony counting.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB.

-

Drug Exposure: Add ertapenem at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to separate culture tubes containing the bacterial inoculum. Include a growth control (no drug).

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each ertapenem concentration and the growth control.[26]

Causality behind Experimental Choices:

-

Multiple MIC Concentrations: Testing at concentrations relative to the MIC allows for a comprehensive understanding of the concentration-dependent killing effects.

-

Time Course Sampling: Regular sampling provides a dynamic picture of the bactericidal activity, distinguishing between rapid and slow killing.

Caption: Workflow for an in vitro time-kill curve experiment.

In Vivo Infection Models

In vivo infection models are crucial for evaluating the efficacy of an antibiotic in a living system, taking into account host factors that are absent in in vitro systems. The neutropenic murine thigh infection model is a widely used and well-characterized model for this purpose.[5][23]

Experimental Protocol: Neutropenic Murine Thigh Infection Model

Objective: To determine the in vivo efficacy of ertapenem and the PK/PD index that correlates with its activity.

Materials:

-

Female ICR mice.[19]

-

Cyclophosphamide for inducing neutropenia.[19]

-

Bacterial isolate of interest.

-

Ertapenem for injection.

-

Sterile saline.

-

Tissue homogenizer.

-

Agar plates for colony counting.

Procedure:

-

Neutropenia Induction: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., on days -4 and -1 relative to infection).[19][23]

-

Infection: Inoculate the thigh muscle of the mice with a standardized bacterial suspension (e.g., 10⁶ to 10⁷ CFU).

-

Treatment: Initiate ertapenem treatment at a specified time post-infection (e.g., 2 hours). Administer various doses and dosing intervals to achieve a range of exposures.[5][15][16][24]

-

Tissue Harvesting and Bacterial Quantification: At a predetermined time (e.g., 24 hours post-treatment initiation), euthanize the mice, excise the thighs, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh).

-

PK/PD Analysis: Correlate the ertapenem exposure (e.g., %fT > MIC, AUC/MIC, Cmax/MIC) with the change in bacterial density over the 24-hour period. An inhibitory sigmoid Emax model derived from the Hill equation is often used to characterize this relationship.[5]

Causality behind Experimental Choices:

-

Neutropenic Model: Inducing neutropenia minimizes the contribution of the host's immune system, allowing for a more direct assessment of the antibiotic's intrinsic activity.[23]

-

Thigh Infection Model: This localized infection model is reproducible and allows for accurate quantification of the bacterial burden.[23]

-

Dose Fractionation: Administering the total daily dose in different regimens (e.g., once daily vs. multiple times a day) helps to identify which PK/PD index is the primary driver of efficacy.

Pharmacodynamic Targets

Preclinical studies have established the pharmacodynamic targets for ertapenem against various pathogens. In the neutropenic mouse thigh infection model, the %fT > MIC has been shown to be the PK/PD index that best correlates with ertapenem's efficacy.[5][24]

Table 2: Preclinical Pharmacodynamic Targets for Ertapenem

| Endpoint | %fT > MIC | Pathogen(s) | Model | Reference |

| Bacteriostatic Effect (Static Dose) | ~19% (mean) | E. coli, K. pneumoniae (including ESBL producers) | Neutropenic Murine Thigh | [5][24][27] |

| 80% Maximal Efficacy (ED₈₀) | ~33% (mean) | E. coli, K. pneumoniae (including ESBL producers) | Neutropenic Murine Thigh | [5][24][27] |

| 1-log₁₀ CFU reduction | ~35% | Gram-negative pathogens | Neutropenic Murine Thigh | [28][29] |

| 2-log₁₀ CFU reduction | ~45% | Gram-negative pathogens | Neutropenic Murine Thigh | [28][29] |

These preclinical targets are invaluable for predicting the clinical efficacy of different dosing regimens and for establishing susceptibility breakpoints.

Part 3: Integrating Pharmacokinetics and Pharmacodynamics (PK/PD Modeling)

PK/PD modeling is a powerful tool that integrates the pharmacokinetic and pharmacodynamic data to simulate and predict the outcome of different dosing strategies.[23][30][31] By combining the drug's concentration-time profile with its in vitro potency (MIC), researchers can predict the likelihood of achieving the desired pharmacodynamic target in a patient population.

Caption: The integration of PK and PD data through modeling.

The goal of PK/PD modeling for ertapenem is to determine dosing regimens that maximize the probability of achieving the target %fT > MIC. This approach is crucial for translating preclinical findings to the clinical setting and for ensuring the effective use of this important antibiotic.

Conclusion

The preclinical evaluation of ertapenem's pharmacokinetics and pharmacodynamics has provided a solid foundation for its successful clinical use. The understanding of its concentration-dependent protein binding, its primary pharmacodynamic driver (%fT > MIC), and the magnitude of this parameter required for efficacy against key pathogens has been instrumental in establishing effective dosing regimens. The methodologies and principles outlined in this guide serve as a valuable resource for researchers and scientists involved in the discovery and development of new antibacterial agents, ensuring a rational and data-driven approach to bringing novel therapies to patients in need.

References

-

Ertapenem - Wikipedia. [Link]

-

Pharmacodynamic Profile of Ertapenem against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - NIH. [Link]

-

Properties and potential of ertapenem | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

-

Pharmacodynamic profile of ertapenem against Klebsiella pneumoniae and Escherichia coli in a murine thigh model - PubMed. [Link]

-

Ertapenem | C22H25N3O7S | CID 150610 - PubChem - NIH. [Link]

-

Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more. [Link]

-

Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences - MDPI. [Link]

-

Population pharmacokinetics of ertapenem in juvenile and old rats - PubMed. [Link]

-

Pharmacology of Ertapenem ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics - YouTube. [Link]

-

Pharmacodynamic assessment of ertapenem (MK-0826) against Streptococcus pneumoniae in a murine neutropenic thigh infection model - PubMed. [Link]

-

Intraabdominal tissue concentration of ertapenem - PubMed. [Link]

-

Pharmacokinetic-Pharmacodynamic Evaluation of Ertapenem for Patients with Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia - PubMed Central. [Link]

-

Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC - NIH. [Link]

-

Effect of ertapenem protein binding on killing of bacteria - PubMed. [Link]

-

Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcuspneumoniae in a Murine Neutropenic Thigh Infection Model | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

A Novel Compound-Centric Proteomic Approach for Elucidating Drug-Plasma Protein Binding Interactions - PubMed. [Link]

-

In vitro time-kill curve analysis of ertapenem against all isolates and... - ResearchGate. [Link]

-

Pharmacokinetic parameters of ertapenem * . | Download Table - ResearchGate. [Link]

-

Parameters estimates obtained from the human Pop-PK model of benapenem. [Link]

-

Ertapenem Pharmacokinetics and Impact on Intestinal Microflora, in Comparison to Those of Ceftriaxone, after Multiple Dosing in Male and Female Volunteers - ResearchGate. [Link]

-

Use of Preclinical Pharmacokinetic / Pharmacodynamic (PK / PD) Modeling Early on in Antibacterial Drug Discovery Using In Vitro Data | Request PDF - ResearchGate. [Link]

-

Time-kill curves for ertapenem, piperacillin-tazobactam, and fosfomycin... | Download Scientific Diagram - ResearchGate. [Link]

-

Pharmacokinetic-Pharmacodynamic Evaluation of Ertapenem for Patients with Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

PK/PD models in antibacterial development - PMC - PubMed Central. [Link]

-

Penetration of ertapenem into skeletal muscle and subcutaneous adipose tissue in healthy volunteers measured by in vivo microdialysis - PubMed. [Link]

-

Pharmacokinetics of Intramuscularly Administered Ertapenem - ResearchGate. [Link]

-

Penetration of Ertapenem into Muscle Measured by In Vivo Microdialysis in Mechanically Ventilated Patients - NIH. [Link]

-

Ertapenem | Johns Hopkins ABX Guide. [Link]

-

(PDF) Pharmacodynamic Profile of Ertapenem against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - ResearchGate. [Link]

-

Pharmacokinetics and pharmacodynamics of ertapenem: an overview for clinicians. [Link]

-

(PDF) Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcuspneumoniae in a Murine Neutropenic Thigh Infection Model - ResearchGate. [Link]

-

Population pharmacokinetics and probability of target attainment of ertapenem administered by subcutaneous or intravenous route in patients with bone and joint infection - Oxford Academic. [Link]

-

Pharmacokinetics of Ertapenem in Healthy Young Volunteers - ResearchGate. [Link]

-

Quantification and Validation of Ertapenem Using a Liquid Chromatography-Tandem Mass Spectrometry Method - PMC - NIH. [Link]

-

Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - MDPI. [Link]

-

Pharmacokinetics and pharmacodynamics of ertapenem: an overview for clinicians. [Link]

-

The postantibiotic effect of the carbapenem antibiotics on gram-negative bacteria - Aston Research Explorer. [Link]

-

Integrated pharmacokinetic–pharmacodynamic modeling to evaluate empiric carbapenem therapy in bloodstream infections - PMC - PubMed Central. [Link]

-

Pharmacokinetics of Ertapenem in Critically Ill Patients Receiving Continuous Venovenous Hemodialysis or Hemodiafiltration | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Determination of Ertapenem for Pharmacokinetic study - Journal of Advanced Pharmacy Education and Research. [Link]

-

Pharmacokinetics and pharmacodynamics of ertapenem: an overview for clinicians. [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetics and pharmacodynamics of ertapenem: an overview for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacodynamic Profile of Ertapenem against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. Ertapenem - Wikipedia [en.wikipedia.org]

- 9. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Penetration of ertapenem into skeletal muscle and subcutaneous adipose tissue in healthy volunteers measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Plasma Protein Binding Proteome of Ertapenem: A Novel Compound-Centric Proteomic Approach for Elucidating Drug-Plasma Protein Binding Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of ertapenem protein binding on killing of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacodynamic assessment of ertapenem (MK-0826) against Streptococcus pneumoniae in a murine neutropenic thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacodynamic Assessment of Ertapenem (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]